5-Chlorochroman-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chlorochroman-3-carboxylic acid: is an organic compound with the molecular formula C10H9ClO3 . It belongs to the class of chroman derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorochroman-3-carboxylic acid typically involves a multi-step reaction process. One common method starts with 2H-1-Benzopyran-3-carboxaldehyde, 5-chloro- as the starting material. The reaction proceeds through the following steps :
Step 1: Silver nitrate and sodium hydroxide in ethanol and water at 85°C under an inert atmosphere.
Step 2: Sodium amalgam and sodium hydroxide at 20°C under an inert atmosphere.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 5-Chlorochroman-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Halogenation, nitration, or sulfonation reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: 5-Chlorochroman-3-carboxylic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and antioxidant properties.
Industry: In the industrial sector, this compound is used in the production of polymers, nanomaterials, and other advanced materials .
Mechanism of Action
The exact mechanism of action of 5-Chlorochroman-3-carboxylic acid is not well-documented. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, chroman derivatives are known to interact with enzymes and receptors involved in oxidative stress and inflammation .
Comparison with Similar Compounds
- 2H-1-Benzopyran-3-carboxylic acid
- 5-Chloro-2H-1-benzopyran-3-carboxylic acid
- Chroman-3-carboxylic acid
Uniqueness: 5-Chlorochroman-3-carboxylic acid is unique due to the presence of the chlorine atom at the 5-position of the chroman ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties .
Properties
Molecular Formula |
C10H9ClO3 |
---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
5-chloro-3,4-dihydro-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C10H9ClO3/c11-8-2-1-3-9-7(8)4-6(5-14-9)10(12)13/h1-3,6H,4-5H2,(H,12,13) |
InChI Key |
LJVZJTXYAQJLQD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=C1C(=CC=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.